molecular formula C4H3FN2O4S B6174152 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid CAS No. 2648940-71-8

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid

Cat. No. B6174152
CAS RN: 2648940-71-8
M. Wt: 194.1
InChI Key:
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Description

2-(Fluorosulfonyl)-1H-imidazole-4-carboxylic acid (FSICA) is a fluorinated carboxylic acid that has been used in a variety of scientific studies, from synthetic organic chemistry to biomedical research. It is a versatile compound that is capable of binding to a wide range of molecules, making it a useful tool for studying biochemical processes and drug interactions.

Scientific Research Applications

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid has been used in a variety of scientific studies. It has been used as a tool for studying protein-ligand interactions, as it is capable of binding to a wide range of molecules. It has also been used as a tool for studying the structure and function of enzymes, and for studying the effects of drugs on biochemical pathways. In addition, it has been used in the synthesis of new compounds, such as fluorinated imidazole derivatives.

Mechanism of Action

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid binds to molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is able to form complexes with proteins, nucleic acids, and small molecules. Its ability to form complexes with a wide range of molecules makes it a useful tool for studying protein-ligand interactions and drug-target interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid have not been extensively studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is its versatility. It is capable of binding to a wide range of molecules, making it a useful tool for studying protein-ligand interactions and drug-target interactions. In addition, it is relatively easy to synthesize, and is available commercially. However, one of the major limitations of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid is its lack of specificity. It is capable of binding to a wide range of molecules, which can lead to non-specific binding and thus inaccurate results.

Future Directions

There are a number of potential future directions for research on 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid. One potential direction is to further study its mechanism of action, in order to better understand its effects on biochemical pathways. Another potential direction is to study the effects of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid on other enzymes, such as kinases and phosphatases. In addition, further studies could be conducted to investigate the potential therapeutic applications of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid, such as its use as an inhibitor of acetylcholinesterase or phospholipase A2. Finally, further studies could be conducted to investigate the potential of 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid as a tool for drug discovery.

Synthesis Methods

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid can be synthesized in a variety of ways, but the most common method is the reaction of 4-fluorobenzenesulfonyl chloride with 1H-imidazole-4-carboxylic acid. This reaction is typically carried out in aqueous solution at a temperature of 80°C, and yields 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid in high yields. Other methods of synthesis have been reported, such as the reaction of 4-fluorobenzenesulfonyl chloride with 1H-imidazole-4-carboxylamide, or the reaction of 4-fluorobenzenesulfonyl chloride with 1H-imidazole-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid involves the reaction of 2-(chlorosulfonyl)-1H-imidazole-4-carboxylic acid with potassium fluoride in the presence of a polar aprotic solvent.", "Starting Materials": [ "2-(chlorosulfonyl)-1H-imidazole-4-carboxylic acid", "potassium fluoride", "polar aprotic solvent" ], "Reaction": [ "Add 2-(chlorosulfonyl)-1H-imidazole-4-carboxylic acid to a reaction flask", "Add the polar aprotic solvent to the reaction flask and stir until the compound is dissolved", "Add potassium fluoride to the reaction flask and stir for several hours at room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography to obtain 2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid" ] }

CAS RN

2648940-71-8

Product Name

2-(fluorosulfonyl)-1H-imidazole-4-carboxylic acid

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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